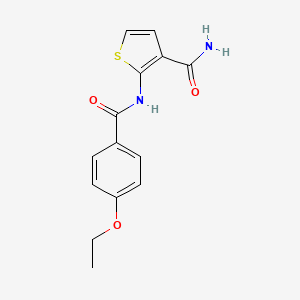
2-(4-Ethoxybenzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene carboxamides are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group . They are known to exhibit a wide range of pharmacological properties and have diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene carboxamides often involves the condensation of acyl chlorides and heterocyclic amine derivatives . Other methods include cyclization reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
The molecular structure of thiophene carboxamides includes a thiophene ring and a carboxamide group . The exact structure would depend on the specific substituents attached to the thiophene ring and the carboxamide group.
Chemical Reactions Analysis
Thiophene carboxamides can undergo various chemical reactions, including cyclization reactions and condensation reactions . The specific reactions would depend on the substituents present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides would depend on their specific structure. For example, the molecular weight of a related compound, N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is 267.47 .
Applications De Recherche Scientifique
Antimycobacterial Applications
2-(4-Ethoxybenzamido)thiophene-3-carboxamide and its derivatives have been explored for their potential in treating infections caused by Mycobacterium tuberculosis. In a study by Nallangi et al. (2014), derivatives of thiophene-3-carboxamide demonstrated significant antimycobacterial activity, with some compounds showing higher potency than established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antimicrobial and Antifungal Applications
A series of thiophene-3-carboxamide derivatives have shown promise in antimicrobial and antifungal applications. For instance, Talupur et al. (2021) synthesized and evaluated various thiophene-2-carboxamides for their antimicrobial efficacy. These compounds were also subjected to molecular docking studies, suggesting potential in combating microbial infections (Talupur et al., 2021).
Anti-inflammatory Applications
The inhibition of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1 by thiophene-2-carboxamides indicates potential anti-inflammatory properties. A study by Boschelli et al. (1995) found that certain thiophene-2-carboxamide derivatives decreased the adherence of neutrophils to activated endothelial cells, thereby exerting an anti-inflammatory effect (Boschelli et al., 1995).
Conformational Analysis for Drug Design
Thiophene-based arylamides, including derivatives of thiophene-3-carboxamide, have been analyzed for their conformational preferences, which is crucial in drug design. Galan et al. (2013) demonstrated how intramolecular hydrogen bonding and solvent polarity affect the conformational flexibility of arylamides, aiding in the prediction of drug-like molecule structures (Galan et al., 2013).
Photophysical Properties
Studies have also explored the photophysical properties of thiophene derivatives, which is relevant in the development of fluorescent probes and materials. Novanna et al. (2020) achieved the synthesis of biaryls derivatives exhibiting luminescence in the blue region, indicating their potential in optical applications (Novanna et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a key component of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth . By disrupting ATP production, the compound induces a state of energy stress that can inhibit the growth and proliferation of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQTTIYKFMIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine](/img/structure/B2451563.png)
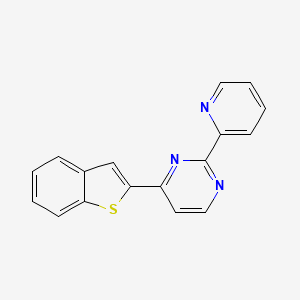
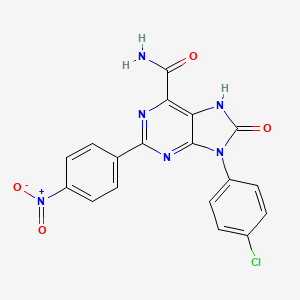
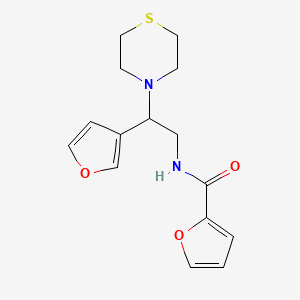
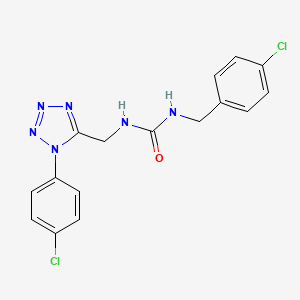
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2451572.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)
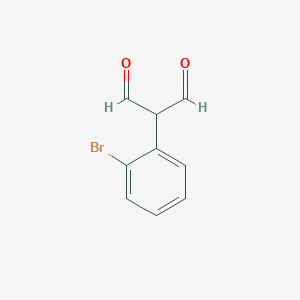

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)
